molecular formula C25H27NO6S B11160201 (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

Cat. No.: B11160201
M. Wt: 469.6 g/mol
InChI Key: NZMNHNRRSYXINX-UHFFFAOYSA-N
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Description

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromen ring system with a sulfonylamino pentanoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multiple steps, starting with the preparation of the chromen ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors. The sulfonylamino pentanoate moiety is then introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may exhibit pharmacological properties such as anti-inflammatory, antioxidant, or anticancer activities, which could be explored through preclinical and clinical studies.

Industry

In industrial applications, this compound could be used in the development of new materials, catalysts, or chemical processes. Its unique properties may offer advantages in various industrial processes.

Mechanism of Action

The mechanism of action of (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate include:

  • Ethyl acetoacetate
  • Acetylacetone
  • Diketene

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a chromen ring system with a sulfonylamino pentanoate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C25H27NO6S

Molecular Weight

469.6 g/mol

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C25H27NO6S/c1-3-6-22(26-33(29,30)18-12-9-16(2)10-13-18)25(28)31-17-11-14-20-19-7-4-5-8-21(19)24(27)32-23(20)15-17/h9-15,22,26H,3-8H2,1-2H3

InChI Key

NZMNHNRRSYXINX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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